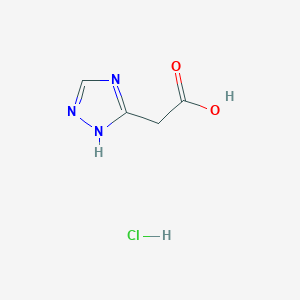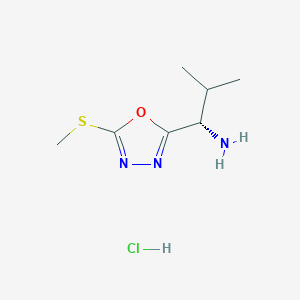
2-(1H-1,2,4-Triazol-5-yl)acetic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-1,2,4-Triazol-5-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C4H5N3O2 . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds containing three nitrogen atoms . These compounds are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including this compound, has been reported in several studies . One approach involves the reaction of azidoacetamides with β-ketoesters and acetylacetone . This strategy allows for the preparation of 1,5-disubstituted 1,2,3-triazoles from available reagents under metal-free conditions . Another method features an efficient condensation for the triazole build-up under flow conditions .Molecular Structure Analysis
The molecular structure of this compound has been confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Wissenschaftliche Forschungsanwendungen
Polymethylated DOTA Ligands
Polymethylated DOTA ligands, including derivatives that form sterically crowded lanthanide chelates, are investigated for their potential in magnetic resonance imaging (MRI) as contrast agents. These compounds, such as M4DOTA and M4DOTMA, demonstrate unique properties in terms of symmetry, rigidity, and NMR shift responses to temperature changes, making them suitable for applications in MRI thermometric imaging (Ranganathan et al., 2002).
Antimicrobial and Biological Activities
Derivatives of 1,2,4-triazole, including those containing the thiophene core and synthesized esthers, exhibit analgesic, neuroleptic, diuretic, anti-inflammatory, and antimicrobial activities. These compounds are also potential intermediates for further chemical synthesis, suggesting their utility in the development of new drugs and biological agents (Salionov, 2015).
Sustainable Chemical Synthesis
The development of efficient and sustainable synthesis methods for triazole derivatives under continuous-flow conditions is highlighted, demonstrating the advancement in green chemistry. This methodology enhances the atom economy, selectivity, and safety of synthesizing triazole derivatives, indicating its importance in sustainable industrial chemistry (Tortoioli et al., 2020).
Corrosion Inhibition
Triazole derivatives are studied for their efficacy in corrosion inhibition, specifically for protecting mild steel in acidic environments. The inhibition efficiency, influenced by the molecular structure and nature of substituents, is significant, showcasing the potential of these compounds in extending the lifespan of metals in corrosive conditions (Lagrenée et al., 2002).
Coordination Polymers and Materials Science
The synthesis of coordination polymers using 1,2,4-triazole derivatives demonstrates the creation of novel materials with potential applications in catalysis, sensor technology, and material science. These studies show the versatility of triazole derivatives in forming diverse structures with unique physical and chemical properties (Naik et al., 2010).
Zukünftige Richtungen
The future directions for the research and development of 2-(1H-1,2,4-Triazol-5-yl)acetic acid hydrochloride and its derivatives could include further exploration of their biological activities and potential applications in pharmaceuticals . Additionally, the development of more efficient and environmentally friendly synthesis methods could also be a focus of future research .
Eigenschaften
IUPAC Name |
2-(1H-1,2,4-triazol-5-yl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2.ClH/c8-4(9)1-3-5-2-6-7-3;/h2H,1H2,(H,8,9)(H,5,6,7);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLIWORKLOEZNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[(4-Fluorophenyl)methyl]sulfanyl}-5-(piperidin-1-ylmethyl)-1,4-dihydropyrimidin-4-one](/img/structure/B2959462.png)
![2-[(4-cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2959463.png)
![1-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-[3-[[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]propyl]urea;hydrochloride](/img/structure/B2959464.png)
![2-(4-(1-phenyl-4-(p-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol](/img/structure/B2959465.png)

![5-(6,7-dimethoxy-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{[4-(dimethylamino)phenyl]methyl}pentanamide](/img/structure/B2959468.png)
![N-(5-methyl-1,2-oxazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2959470.png)
![3-(4-fluorobenzyl)-8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2959472.png)
![N-(3-chlorophenyl)-2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2959476.png)
![Ethyl 4-((6-(2-fluorophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)amino)piperidine-1-carboxylate](/img/structure/B2959477.png)


![5-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-N-[(oxolan-2-yl)methyl]furan-2-carboxamide](/img/structure/B2959480.png)
![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(2-chlorophenyl)oxalamide](/img/structure/B2959481.png)
